Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-16(2,3)24-15(23)21-17(7-5-4-6-8-17)14-20-13(22-25-14)12-11-18-9-10-19-12/h9-11H,4-8H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCANLQJJYBBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1)C2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Acylation-Cyclization Strategy
The most robust method involves coupling a Boc-protected cyclohexylamine-derived carboxylic acid 1 with a pyrazine-containing amidoxime 2 (Fig. 1).
Reaction Conditions
- Activation : Carboxylic acid 1 is activated using HATU/HOAt or EDC/HOBt in anhydrous acetonitrile or DMF.
- Coupling : Amidoxime 2 (1.2 equiv) is added at 0–25°C, followed by DIPEA (3 equiv) to neutralize HCl byproducts.
- Cyclization : The intermediate O-acyl amidoxime 3 is heated to 115°C in DMF or diglyme/toluene (Dean-Stark trap) to eliminate water and form the oxadiazole.
Example Protocol
- Dissolve 1 (1.0 equiv) and 2 (1.2 equiv) in dry acetonitrile.
- Add EDC (1.5 equiv) and HOBt (1.5 equiv), stir at 25°C for 2 h.
- Reflux in toluene for 6 h, then concentrate.
- Purify via silica chromatography (ethyl acetate/hexane) to isolate tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate (Yield: 60–75%).
Alternative Pathway: Nitrile Oxide Cycloaddition
A less common but viable approach employs a [3+2] cycloaddition between a Boc-protected cyclohexyl nitrile oxide 4 and pyrazine-2-carbonitrile 5 (Fig. 2).
Reaction Conditions
- Generate nitrile oxide 4 in situ via HCl elimination from hydroxamoyl chloride using NaHCO₃.
- React with 5 (1.1 equiv) in dichloromethane at 40°C for 12 h.
Challenges
- Low regioselectivity due to symmetric nitrile partners.
- Requires strict anhydrous conditions to prevent hydrolysis.
Optimization of Boc Protection and Deprotection
Introduction of the tert-Butyl Carbamate Group
The cyclohexylamine precursor is typically protected via reaction with di-tert-butyl dicarbonate (Boc₂O) in a biphasic system:
Stability Considerations
The Boc group remains intact under oxadiazole-forming conditions (neutral to mildly acidic). However, prolonged heating in polar aprotic solvents (e.g., DMF) may necessitate lower temperatures (≤80°C) to prevent premature deprotection.
Critical Analysis of Reaction Parameters
Solvent Selection
Base and Stoichiometry
Temperature and Time
- Cyclization : 110–120°C for 4–8 h optimizes ring closure without decomposition.
- Lower temperatures (60–80°C) require longer durations (12–24 h), risking incomplete conversion.
Analytical Characterization and Purity Control
Chromatographic Methods
Mass Spectrometry
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Amidoxime Acylation | 60–75 | 95–98 | High regioselectivity, scalable | Requires toxic coupling agents |
| Nitrile Oxide | 30–45 | 85–90 | No coupling agents, one-pot | Low yield, selectivity issues |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the tert-butyl carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and oxadiazole rings can engage in hydrogen bonding and π-π interactions, facilitating binding to biological macromolecules. This binding can modulate the activity of the target, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of tert-butyl carbamate derivatives with 1,2,4-oxadiazole or related heterocyclic systems. Below is a detailed comparison with key analogs:
Key Observations
Structural Variations :
- The target compound distinguishes itself with a pyrazine-substituted oxadiazole, contrasting with QV-4128 (methyl-oxadiazole) and SH-7508 (acetate-oxadiazole). Pyrazine’s electron-deficient aromatic system may confer enhanced polarity and hydrogen-bonding capacity compared to methyl or bromo substituents .
- Intermediate BM contains a bromopyridine group, which is heavier and more reactive (e.g., in cross-coupling reactions) than pyrazine, suggesting divergent applications in medicinal or materials chemistry .
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods described in patents (e.g., tert-butyl carbamate formation via Pd-catalyzed cross-coupling and sequential cyclization) . QV-4128 and SH-7508, however, employ simpler cyclization steps due to their smaller substituents .
Purity and Stability: QV-4128 and SH-7508 are commercially available with purities of 90% and 96%, respectively, indicating robust synthetic protocols.
The target compound’s pyrazine moiety could similarly enhance binding to aromatic residues in enzyme active sites.
Table 2: Inferred Physicochemical Properties
| Property | Target Compound | QV-4128 | SH-7508 |
|---|---|---|---|
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~3.0 (higher lipophilicity) | ~2.0 (polar due to ester) |
| Solubility | Low (due to tert-butyl) | Moderate | High (ester group) |
| Metabolic Stability | High (oxadiazole stability) | High | Moderate |
Research Implications
- The pyrazine-oxadiazole hybrid in the target compound offers a unique pharmacophore for drug discovery, particularly in oncology or infectious diseases. Its comparison with QV-4128 underscores the trade-off between lipophilicity (methyl group) and polar interactions (pyrazine).
Biological Activity
Tert-butyl [1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Tert-butyl group
- Pyrazine ring
- 1,2,4-Oxadiazole moiety
This unique configuration contributes to its reactivity and interaction with biological targets. The IUPAC name for the compound is tert-butyl N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate, and its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the pyrazine and oxadiazole rings facilitates:
- Hydrogen bonding
- π-π interactions
These interactions can modulate the activity of biological macromolecules, leading to therapeutic effects. Preliminary studies suggest that the compound may exhibit anti-inflammatory and anticancer properties by influencing cellular pathways related to proliferation and apoptosis .
1. Anticancer Activity
Research has indicated that compounds similar to this compound can inhibit cancer cell proliferation. For instance:
- In vitro studies have shown that derivatives of oxadiazoles possess cytotoxic effects against various cancer cell lines.
A specific study demonstrated that oxadiazole-containing compounds could induce apoptosis in colorectal cancer cells through modulation of signaling pathways associated with cell survival .
2. Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Studies on related compounds have indicated that they can inhibit pro-inflammatory cytokines and reduce inflammation in models of inflammatory diseases . The mechanism may involve the inhibition of NF-kB signaling pathways.
Data Table: Biological Activity Overview
Case Studies
Several case studies have highlighted the biological significance of similar compounds:
Case Study 1: Anticancer Potential
A study conducted on a series of oxadiazole derivatives demonstrated significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was linked to the induction of apoptosis via caspase activation.
Case Study 2: Inflammatory Response
In an experimental model of arthritis, a related compound exhibited a marked reduction in joint swelling and pain, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.
Q & A
Q. Key Considerations :
- Solvent choice (e.g., THF, EtOH) and temperature control to prevent side reactions.
- Purification via column chromatography to isolate intermediates (, Steps 1–3).
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Chloropyrimidine Coupling | 2,4-Dichloro-5-nitropyrimidine, THF, NaHCO₃ | 58 | |
| 2 | Nitro Reduction | Fe powder, NH₄Cl, EtOH, reflux | 70 | |
| 3 | Boc Protection | tert-Butyl chloroformate, THF, NaHCO₃ | 85 |
How is the compound characterized structurally and chemically post-synthesis?
Methodological Answer:
- Mass Spectrometry (MS) : Confirmation of molecular weight via ESI+ or MALDI-TOF (e.g., m/z 386 [M + H]+ in , Step 1).
- NMR Spectroscopy : ¹H/¹³C NMR to verify cyclohexyl, pyrazine, and oxadiazole proton environments ().
- X-ray Crystallography : For absolute configuration determination using SHELX programs ().
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve ambiguities.
- Use HRMS to distinguish between isobaric impurities.
Advanced Questions
How can reaction conditions be optimized to improve yield in the cyclization step forming the oxadiazole ring?
Methodological Answer:
- Catalyst Screening : Test Pd or Cu catalysts for coupling efficiency ( uses Pd₂(dba)₃/BINAP).
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, NMP) may enhance cyclization kinetics (, Step 4).
- Temperature Control : Reflux conditions (100–120°C) to drive dehydration (, Step 4).
Case Study :
In analogous syntheses, replacing THF with NMP increased yields by 15% due to improved solubility of nitro intermediates (, Step 4).
What mechanistic insights explain contradictions in spectral data for intermediates?
Methodological Answer:
- Isomerization : Steric effects in cyclohexyl groups may lead to unexpected NMR splitting (e.g., axial vs. equatorial conformers).
- Tautomerism : Oxadiazole rings can exhibit tautomeric shifts under acidic/basic conditions, altering MS fragmentation patterns.
Q. Resolution Strategies :
- Variable-temperature NMR to identify dynamic equilibria.
- Isotopic labeling (e.g., ¹⁵N) to trace reaction pathways ( discusses similar oxadiazole systems).
How does the tert-butyl carbamate group influence stability during storage and reactions?
Methodological Answer:
- Acid Sensitivity : Boc groups hydrolyze under acidic conditions (e.g., HCl/MeOH in , Step 3).
- Thermal Stability : Decomposition above 150°C necessitates low-temperature storage ().
Q. Mitigation Strategies :
- Use K₂CO₃ or other mild bases during deprotection (, Step 3).
- Store under inert gas (N₂) at –20°C to prevent moisture ingress.
What role does the 1,2,4-oxadiazole moiety play in potential biological applications?
Methodological Answer:
- Bioisosteric Replacement : Oxadiazoles mimic ester or amide groups, enhancing metabolic stability ().
- Target Engagement : Pyrazine-oxadiazole hybrids show affinity for kinase targets in cancer research ().
Q. Experimental Validation :
- Enzymatic assays (e.g., fluorescence polarization) to quantify binding to kinases like Sphingosine K ().
- MD simulations to predict binding poses in active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
